N-Acetyl Guanosine

Catalog No.
S9001358
CAS No.
21967-06-6
M.F
C12H15N5O6
M. Wt
325.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl Guanosine

CAS Number

21967-06-6

Product Name

N-Acetyl Guanosine

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

Molecular Formula

C12H15N5O6

Molecular Weight

325.28 g/mol

InChI

InChI=1S/C12H15N5O6/c1-4(19)14-12-15-9-6(10(22)16-12)13-3-17(9)11-8(21)7(20)5(2-18)23-11/h3,5,7-8,11,18,20-21H,2H2,1H3,(H2,14,15,16,19,22)/t5-,7-,8-,11-/m1/s1

InChI Key

DRQVWLARUSPKKB-IOSLPCCCSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

N-Acetyl Guanosine is a modified nucleoside formed by the acetylation of guanosine, where an acetyl group is added to the nitrogen atom at position 7 of the guanine base. Its chemical formula is C12H15N5O6C_{12}H_{15}N_{5}O_{6}, and it is classified under nucleosides, which are essential building blocks of nucleic acids like DNA and RNA. N-Acetyl Guanosine plays a significant role in various biochemical processes and has garnered attention for its potential applications in biochemistry and pharmacology.

, primarily involving modifications to its guanine base. Key reactions include:

  • Acetylation: The reaction of guanosine with acetic anhydride or acetyl chloride leads to the formation of N-Acetyl Guanosine. This process often requires specific conditions such as temperature control and the presence of catalysts to optimize yield .
  • Alkylation: Recent studies have highlighted methods for site-selective alkylation at the C8 position of guanine, which can also be applied to N-Acetyl Guanosine, enhancing its functional properties for research and therapeutic applications .

N-Acetyl Guanosine exhibits several biological activities, including:

  • Antiviral Properties: It has been studied for its potential antiviral effects, particularly against viruses that affect nucleic acid synthesis.
  • Role in Cellular Signaling: As a nucleoside, it may participate in various signaling pathways within cells, influencing processes such as gene expression and cellular metabolism.
  • Influence on RNA Stability: Modifications like acetylation can affect the stability and functionality of RNA molecules, potentially impacting protein synthesis and cellular functions.

The synthesis of N-Acetyl Guanosine can be achieved through several methods:

  • Direct Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) allows for the direct acetylation of guanosine .
  • Enzymatic Synthesis: Enzymes such as acetyltransferases can facilitate the acetylation process under mild conditions, providing a more environmentally friendly approach to synthesis

    N-Acetyl Guanosine has several applications across different fields:

    • Pharmaceutical Development: It is being explored as a potential drug candidate due to its biological activity against viral infections.
    • Biochemical Research: Used as a substrate in studies involving enzyme kinetics and nucleic acid interactions.
    • Synthetic Biology: It serves as a building block for creating modified oligonucleotides with enhanced properties for therapeutic use.

Research into the interactions of N-Acetyl Guanosine with other biomolecules is ongoing. Notable findings include:

  • Binding Studies: Investigations have shown how N-Acetyl Guanosine interacts with proteins involved in nucleic acid metabolism, influencing their activity and stability .
  • Complex Formation: Studies indicate that it can form complexes with other nucleotides, affecting their biological functions and stability.

N-Acetyl Guanosine shares structural similarities with several other modified nucleosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
2'-O-Methyl GuanosineSimilar base structureMethyl group at the 2' position enhances stability
N6-Methyl AdenosineSimilar backboneMethylation at the 6th position affects signaling
N2-Acetyl GuanineSimilar baseAcetyl group at position 2 influences reactivity
5-MethylcytidineDifferent baseMethylation at position 5 affects RNA function

Uniqueness of N-Acetyl Guanosine

N-Acetyl Guanosine's uniqueness lies in its specific acetylation pattern on guanine, which distinguishes it from other modified nucleosides. This modification can influence its solubility, stability, and interaction with various biological targets, making it a valuable compound for both research and therapeutic applications.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

325.10223322 g/mol

Monoisotopic Mass

325.10223322 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-21-2023

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